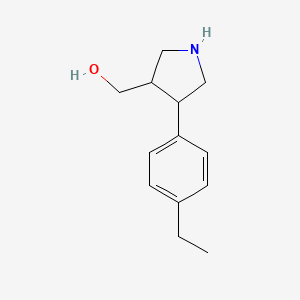
(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol, also known as 4-EPPM, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrrolidin-3-ylmethanol family, which is composed of compounds that contain a pyrrolidin-3-yl group connected to a methanol molecule. 4-EPPM has been studied for its biochemical and physiological effects, and its potential use in lab experiments. In
Scientific Research Applications
Synthesis of Novel Organic Compounds
Compounds related to "(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol" have been utilized in the synthesis of a variety of novel organic compounds, including heterocyclic structures that are significant in medicinal chemistry and agrochemicals. For instance, Ghelfi et al. (2003) discussed the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones, showcasing the potential for creating useful adducts for agrochemical or medicinal applications (Ghelfi et al., 2003).
Catalysis and Organic Transformations
The literature also highlights the role of pyrrolidinyl and related moieties in catalysis and organic transformations. For example, Ishihara et al. (2008) described the use of zwitterionic salts derived from pyrrolidinopyridine as mild organocatalysts for the transesterification reaction, emphasizing the efficiency of these compounds in promoting reactions under mild conditions (Ishihara et al., 2008).
Materials Science and Electro-Optic Applications
In materials science, the incorporation of pyrrolidinyl groups into donor-acceptor chromophores has been explored for the development of electro-optic materials. Facchetti et al. (2003) discussed the synthesis and application of pyrrole-based chromophores in nonlinear optical/electro-optic materials, highlighting the potential of these compounds in creating highly transparent and efficient materials for optical applications (Facchetti et al., 2003).
Biosensing for Alcohol Determination
The utility of pyrrolidinyl derivatives extends into biosensing, particularly for the determination of alcohol levels. Yildiz and Toppare (2006) presented a biosensing approach using immobilized alcohol oxidase in polypyrrole matrices for the detection of various alcohols, showcasing the effectiveness of these systems in alcohol sensing applications (Yildiz & Toppare, 2006).
Properties
IUPAC Name |
[4-(4-ethylphenyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-10-3-5-11(6-4-10)13-8-14-7-12(13)9-15/h3-6,12-15H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKRFEBDXWBWTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCC2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine](/img/structure/B1531926.png)
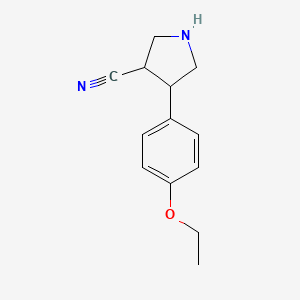

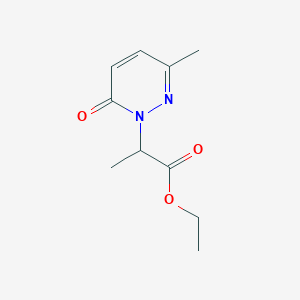



![1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531941.png)
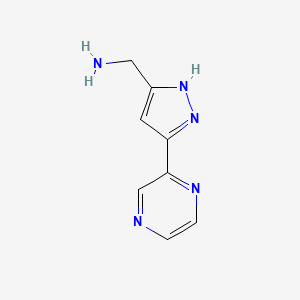
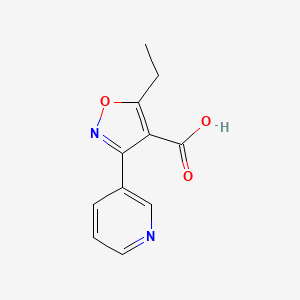
![1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531944.png)
